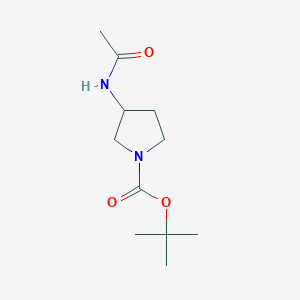

tert-Butyl 3-acetamidopyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-acetamidopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-8(14)12-9-5-6-13(7-9)10(15)16-11(2,3)4/h9H,5-7H2,1-4H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFZPSKIMUPQSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550371-67-0 | |

| Record name | (R)-(+)-1-Boc-3-acetamidopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-acetamidopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of tert-Butyl 3-acetamidopyrrolidine-1-carboxylate may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-acetamidopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the acetamido group to an amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

tert-Butyl 3-acetamidopyrrolidine-1-carboxylate is used in various scientific research applications, including:

Chemistry: It serves as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.

Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-acetamidopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Table 1: Comparative Properties of tert-Butyl 3-Acetamidopyrrolidine-1-Carboxylate and Analogous Compounds

| Compound Name | Protecting Group | Amide Substituent | Stability | Solubility | Key Applications |

|---|---|---|---|---|---|

| tert-Butyl 3-acetamidopyrrolidine-1-carboxylate | Boc | Acetamido | Acid-labile | Moderate (polar aprotic solvents) | Pharmaceutical intermediates, peptide synthesis |

| Benzyl 3-acetamidopyrrolidine-1-carboxylate | Cbz | Acetamido | H₂-sensitive | Low (hydrophobic solvents) | Peptide coupling, catalytic hydrogenation workflows |

| 3-Acetamidopyrrolidine | None | Acetamido | High | High (aqueous/organic mixtures) | Direct drug precursor, ligand design |

| Fmoc-3-acetamidopyrrolidine-1-carboxylate | Fmoc | Acetamido | Base-labile | Low (DMF, DCM) | Solid-phase peptide synthesis (SPPS) |

Protecting Group Dynamics

- Boc vs. Cbz: The Boc group (tert-butyl 3-acetamidopyrrolidine-1-carboxylate) offers superior stability under basic conditions compared to the hydrogenation-sensitive Cbz group (benzyl analog). However, Cbz is preferred in hydrogenolysis-driven deprotection strategies .

- Boc vs. Fmoc : Fmoc-protected derivatives are base-labile (removed with piperidine), making them ideal for SPPS, whereas Boc is retained under basic conditions, enabling orthogonal protection schemes .

Substituent Effects

- Acetamido vs. Benzamido : Replacing acetamido with bulkier benzamido (e.g., tert-butyl 3-benzamidopyrrolidine-1-carboxylate) reduces solubility in polar solvents but enhances lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates.

Stability and Reactivity

- The Boc group’s acid-lability allows selective deprotection without disturbing the acetamido moiety, whereas unprotected 3-acetamidopyrrolidine exhibits high stability but requires careful handling to avoid premature reactivity .

Biological Activity

tert-Butyl 3-acetamidopyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of tert-Butyl 3-acetamidopyrrolidine-1-carboxylate is characterized by a pyrrolidine ring with an acetamido group and a tert-butyl ester. The molecular formula is C_{11}H_{19}N_{1}O_{2}, and it has a molecular weight of approximately 197.28 g/mol.

Pharmacological Properties

Research indicates that tert-Butyl 3-acetamidopyrrolidine-1-carboxylate exhibits several pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds can exhibit antimicrobial properties against various bacterial strains.

- Anticancer Potential : Some pyrrolidine derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential for use in cancer therapy.

- Neuroprotective Effects : There is emerging evidence that certain pyrrolidine compounds may exert neuroprotective effects, potentially useful in neurodegenerative disorders.

The precise mechanisms by which tert-Butyl 3-acetamidopyrrolidine-1-carboxylate exerts its biological effects are still under investigation. However, similar compounds have been noted to interact with various biological targets:

- Inhibition of Enzymatic Activity : Many pyrrolidine derivatives inhibit specific enzymes involved in metabolic pathways, which could lead to their anticancer or antimicrobial effects.

- Modulation of Receptor Activity : Some studies suggest that these compounds may act as ligands for certain receptors, influencing cellular signaling pathways.

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of various pyrrolidine derivatives, including tert-Butyl 3-acetamidopyrrolidine-1-carboxylate, showed promising results against human cancer cell lines. The compound exhibited a GI50 value (the concentration required to inhibit cell growth by 50%) in the micromolar range, indicating significant anticancer potential when compared to standard chemotherapeutics .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, tert-Butyl 3-acetamidopyrrolidine-1-carboxylate was tested for its ability to protect neuronal cells from oxidative stress-induced damage. Results indicated that the compound significantly reduced markers of oxidative stress and apoptosis in cultured neuronal cells .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for tert-Butyl 3-acetamidopyrrolidine-1-carboxylate?

The compound is synthesized via sequential functionalization of the pyrrolidine ring. A common approach involves:

- Step 1: Protection of the pyrrolidine nitrogen using tert-butyl chloroformate under basic conditions (e.g., triethylamine or NaH) in anhydrous THF or dichloromethane .

- Step 2: Introduction of the acetamido group at the 3-position via acetylation of a precursor amine using acetyl chloride or acetic anhydride in the presence of a base.

- Critical Parameters: Inert atmosphere (N₂/Ar) to prevent oxidation, controlled temperature (0–25°C), and purification via column chromatography .

Q. Which analytical techniques are essential for characterizing tert-Butyl 3-acetamidopyrrolidine-1-carboxylate?

Key methods include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm regioselective substitution and stereochemistry (e.g., δ 1.4 ppm for tert-butyl protons, δ 2.0 ppm for acetamido methyl) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₁H₂₁N₂O₃) .

- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the acetamido group .

Q. How is this compound applied in drug discovery research?

The tert-butyl and acetamido groups enhance solubility and bioavailability, making it a versatile intermediate:

- Peptide Mimetics: The pyrrolidine scaffold mimics proline in peptide-based inhibitors targeting proteases or GPCRs .

- Enzyme Studies: Used to probe active-site interactions via covalent modification (e.g., acetyl transferases) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during synthesis?

- Statistical Design: Use factorial experiments (e.g., varying temperature, base strength, and solvent polarity) to identify critical factors. For example, NaH in THF at 0°C minimizes ester hydrolysis compared to room temperature .

- Side Reaction Mitigation: Monitor for over-acetylation or tert-butyl deprotection via LC-MS. Add quenching agents (e.g., aqueous NH₄Cl) post-reaction .

Q. How to resolve contradictory NMR data suggesting dynamic conformational changes?

- Dynamic NMR Analysis: Conduct variable-temperature ¹H NMR (e.g., 25°C to –40°C) to observe coalescence of split peaks, indicating ring puckering or hindered rotation .

- DFT Calculations: Compare computed chemical shifts (using Gaussian with explicit solvent models) to experimental data to validate axial/equatorial conformer ratios .

Q. What strategies are effective for enantiomeric resolution of chiral derivatives?

- Chiral Chromatography: Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate diastereomers .

- Crystallization-Driven Resolution: Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) to isolate enantiopure fractions .

Q. How does solvent choice impact cross-coupling reactions involving this compound?

- Polar Aprotic Solvents: DMF or DMSO enhances Pd-catalyzed couplings (e.g., Suzuki-Miyaura) by stabilizing palladium intermediates .

- Coordination Effects: Avoid THF in Buchwald-Hartwig aminations, as it competes with ligands (e.g., XPhos), reducing yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.